2-(3-Aminophenyl)benzoic acid
Overview
Description
2-(3-Aminophenyl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted at the second position of the benzene ring, and an amino group is attached to the third position of the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key functional proteins in bacterial cell division .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes that inhibit bacterial growth
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects such as the inhibition of bacterial growth
Result of Action
Related compounds have been shown to have antimicrobial activity, suggesting that 2-(3-aminophenyl)benzoic acid may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various reactions due to the presence of the amino and carboxylic acid functional groups . These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
A study has shown that derivatives of this compound exhibit antiproliferative activity against various human cancer cell lines . This suggests that 2-(3-Aminophenyl)benzoic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. For instance, the compound’s stability, degradation, and long-term effects on cellular function could be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study on the effects of benzoic acid, a related compound, showed improved performance in young pigs when supplemented with 5000 mg/kg of the compound .
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, benzoic acid, a related compound, is known to be a precursor for many primary and secondary metabolites .
Transport and Distribution
Given its chemical structure, it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. Based on its chemical structure and properties, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3-Aminophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.
Ortho-aminobenzoic acid: Used in the synthesis of dyes and as an intermediate in organic synthesis.
Uniqueness: 2-(3-Aminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its position-specific functional groups allow for targeted modifications and applications in various fields .
Properties
IUPAC Name |
2-(3-aminophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLZGGUKWSTQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611256 | |
Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67856-54-6 | |
Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-aminophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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